![molecular formula C10H8Br2Cl2N2O2 B14626278 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide CAS No. 58414-11-2](/img/structure/B14626278.png)
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide typically involves the bromination of a precursor compound followed by the introduction of the carbamoyl group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The reaction is carefully monitored to maintain the quality and yield of the product. Advanced purification techniques are employed to remove any impurities and ensure the compound meets industry standards.
化学反应分析
Types of Reactions
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine or chlorine atoms, resulting in different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups, leading to a variety of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or chlorinated derivatives, while reduction can produce dehalogenated compounds.
科学研究应用
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses or inhibition of specific enzymatic activities.
相似化合物的比较
Similar Compounds
- 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]butanamide
- 2,3-Dichloro-N-[(3,5-dibromophenyl)carbamoyl]propanamide
- 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]ethanamide
Uniqueness
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide stands out due to its specific combination of bromine and chlorine atoms, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
58414-11-2 |
|---|---|
分子式 |
C10H8Br2Cl2N2O2 |
分子量 |
418.89 g/mol |
IUPAC 名称 |
2,3-dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide |
InChI |
InChI=1S/C10H8Br2Cl2N2O2/c11-4-8(12)9(17)16-10(18)15-7-2-5(13)1-6(14)3-7/h1-3,8H,4H2,(H2,15,16,17,18) |
InChI 键 |
DGYUQHMCBBFTCN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)NC(=O)C(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



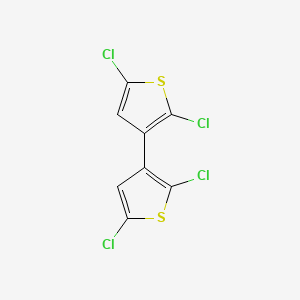
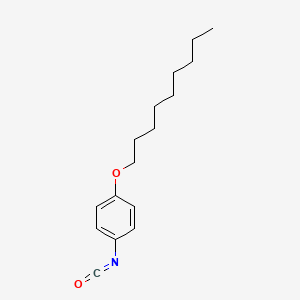

![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)

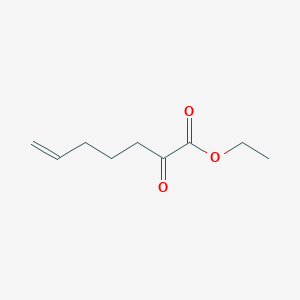
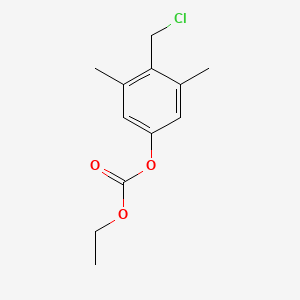
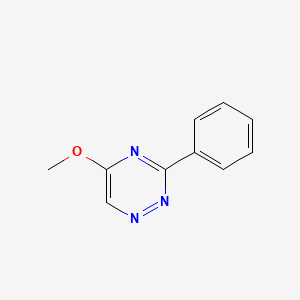
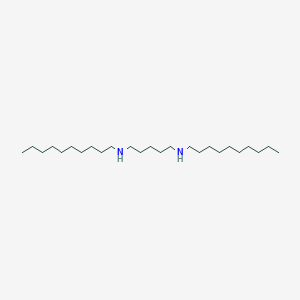
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)


![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
